KRAS inhibitor-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-4 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in cancer, making this compound a significant focus in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and therapeutic potential .
Scientific Research Applications
KRAS inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling pathways and to identify potential biomarkers for KRAS-driven cancers.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating KRAS-mutant cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.
Mechanism of Action
KRAS inhibitor-4 exerts its effects by binding to the KRAS protein and inhibiting its interaction with downstream effectors, such as RAF kinase. This prevents the activation of the MAPK signaling pathway, which is crucial for cell proliferation and survival. The compound specifically targets the GTP-bound active form of KRAS, locking it in an inactive state and thereby blocking its oncogenic activity .
Comparison with Similar Compounds
KRAS inhibitor-4 is unique in its ability to target multiple KRAS mutants, including KRAS G12C, G12D, and G12V. This broad-spectrum activity distinguishes it from other KRAS inhibitors that are often mutation-specific. Similar compounds include:
Sotorasib: A KRAS G12C-specific inhibitor approved by the FDA for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C-specific inhibitor currently in clinical trials.
MRTX849: A KRAS G12C inhibitor with promising preclinical and clinical data.
This compound’s ability to target multiple KRAS mutants makes it a versatile and valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C30H39ClN8O |
---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
1-[(2R)-4-[(6R,7R)-7-(5-chloro-6-methyl-1H-indazol-4-yl)-2-[3-(dimethylamino)azetidin-1-yl]-6-methyl-5,6,7,8-tetrahydroquinazolin-4-yl]-2-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H39ClN8O/c1-7-26(40)39-9-8-37(14-19(39)4)29-22-10-17(2)21(27-23-13-32-35-25(23)11-18(3)28(27)31)12-24(22)33-30(34-29)38-15-20(16-38)36(5)6/h7,11,13,17,19-21H,1,8-10,12,14-16H2,2-6H3,(H,32,35)/t17-,19-,21-/m1/s1 |
InChI Key |
LFJQRYJTQCRQSF-YFVAEKQCSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN([C@@H](C5)C)C(=O)C=C)N6CC(C6)N(C)C |
Canonical SMILES |
CC1CC2=C(CC1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN(C(C5)C)C(=O)C=C)N6CC(C6)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.